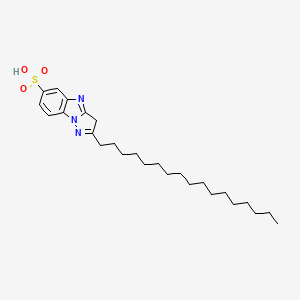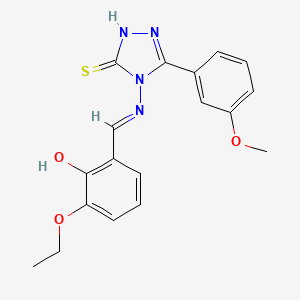![molecular formula C21H22N4O3 B12040010 3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)
3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-エトキシフェニル)-N'-[(E)-(4-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、科学研究のさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、エトキシフェニル基とピラゾール環を含むその独特の構造によって特徴付けられており、化学者や研究者の関心の的となっています。
準備方法
合成ルートと反応条件
3-(3-エトキシフェニル)-N'-[(E)-(4-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成には、通常、3-エトキシベンズアルデヒドとヒドラジン水和物を縮合させて対応するヒドラゾンを形成することが含まれます。この中間体は、酸性条件下で4-エトキシベンズアルデヒドと反応させると、最終生成物が得られます。反応条件には、多くの場合、エタノールまたは他の適切な溶媒中で還流させることが含まれ、縮合反応を促進します。
工業生産方法
この化合物の特定の工業生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、反応条件(温度、溶媒、触媒など)を最適化して、生成物の高収率と高純度を確保することが含まれます。
化学反応の分析
反応の種類
3-(3-エトキシフェニル)-N'-[(E)-(4-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: エトキシ基は、適切な試薬を使用して他の官能基に置換することができます。
一般的な試薬と条件
酸化: 酸性または中性の条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下での臭素または塩素を用いたハロゲン化。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、一方還元はアルコールまたはアミンを生成する可能性があります。
4. 科学研究での用途
3-(3-エトキシフェニル)-N'-[(E)-(4-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性を調査されています。
医学: 特に新薬の開発において、その潜在的な治療効果が探求されています。
産業: 特殊化学薬品や材料の合成に使用されます。
科学的研究の応用
3-(3-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
3-(3-エトキシフェニル)-N'-[(E)-(4-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、それらの活性を調節して、その効果を発揮する可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
- 6-(2-{[(E)-(4-クロロフェニル)メチリデン]アミノ}フェニル)-5-ヒドロキシ-1,2,4-トリアジン-3(4H)-チオン
- (2E)-3-[4-(ベンジルオキシ)-3-エトキシフェニル]-2-プロペン酸
独自性
3-(3-エトキシフェニル)-N'-[(E)-(4-エトキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、エトキシフェニル基とピラゾール環の存在など、特定の構造的特徴のために独特です。これらの構造要素は、その独特の化学的および生物学的特性に寄与し、類似の化合物と区別しています。
類似化合物との比較
Similar Compounds
- 6-(2-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)-5-hydroxy-1,2,4-triazine-3(4H)-thione
- (2E)-3-[4-(benzyloxy)-3-ethoxyphenyl]-2-propenoic acid
Uniqueness
3-(3-ethoxyphenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of ethoxyphenyl groups and a pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
3-(3-ethoxyphenyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-3-27-17-10-8-15(9-11-17)14-22-25-21(26)20-13-19(23-24-20)16-6-5-7-18(12-16)28-4-2/h5-14H,3-4H2,1-2H3,(H,23,24)(H,25,26)/b22-14+ |
InChIキー |
JZTLDRVUROHZDR-HYARGMPZSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC |
正規SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12039927.png)


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)





![N'-[(E)-(3-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12039974.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)


